Due to its specific stereochemistry and functional groups, (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl carbonochloridate finds applications in various scientific research fields, as detailed below:
(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl carbonochloridate acts as a versatile chiral derivatizing agent in organic synthesis. Its ability to react with various nucleophiles while preserving chirality makes it valuable for:
The unique structural features of (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl carbonochloridate make it a potential candidate for developing new drugs. Researchers are exploring its potential applications in:
(-)-Menthyl chloroformate is a chiral organic compound with the molecular formula CHClO. It is a colorless to pale yellow liquid, known for its characteristic minty odor due to its derivation from menthol. This compound is primarily utilized as a chiral derivatizing agent in organic synthesis, particularly in the preparation of various esters and carbonates. Its unique structure, featuring a chloroformate functional group, allows it to participate in various
Research has indicated that (-)-menthyl chloroformate exhibits biological activity that may include antimicrobial properties. Its derivatives have been studied for potential applications in pharmaceuticals due to their ability to modify biological molecules. The compound's chirality contributes to its specificity in biological interactions, making it a candidate for further investigation in drug design and development .
The synthesis of (-)-menthyl chloroformate typically involves the reaction of menthol with phosgene or its derivatives. The general procedure can be summarized as follows:
(-)-Menthyl chloroformate stands out due to its chirality, making it particularly useful in applications requiring specific stereochemical configurations. This uniqueness enhances its utility in asymmetric synthesis compared to non-chiral analogues .
Studies on (-)-menthyl chloroformate have focused on its interactions with biological systems. Research indicates that its derivatives can interact with enzymes and receptors due to their structural similarity to natural substrates. These interactions are essential for understanding how this compound can be utilized in drug design and therapeutic applications. Additionally, toxicity studies highlight the need for careful handling due to its corrosive nature .
Several compounds share structural similarities with (-)-menthyl chloroformate, including:
Compound Name | Chirality |
(-)-Menthyl chloroformate undergoes hydrolysis through a well-established associative SN2 mechanism, characterized by the formation of a tetrahedral intermediate followed by elimination of the leaving group [1]. The hydrolysis pathway involves nucleophilic attack by water at the carbonyl carbon, resulting in the formation of (-)-menthol, hydrogen chloride, and carbon dioxide as the primary products. Mechanistic PathwayThe hydrolysis of (-)-menthyl chloroformate proceeds through a bimolecular addition-elimination mechanism [1]. The reaction involves the initial formation of a tetrahedral intermediate through nucleophilic attack of water on the electron-deficient carbonyl carbon. This intermediate subsequently collapses to eliminate hydrogen chloride and form the carbonic acid derivative, which rapidly decomposes to yield carbon dioxide and the corresponding alcohol. The extended Grunwald-Winstein equation analysis reveals that the solvolysis follows an associative SN2 mechanism with l value of 2.46 ± 0.18 and m value of 0.91 ± 0.07 [1]. The l/m ratio of 2.7 is consistent with associative SN2 reactions, indicating that bond formation is more advanced than bond breaking in the transition state. Kinetic ParametersThe kinetic data for (-)-menthyl chloroformate hydrolysis demonstrates a significant solvent dependency, with rate constants ranging from 4.47×10⁻⁵ s⁻¹ in 100% ethanol to 4.58×10⁻² s⁻¹ in pure water at 55.0°C [1]. The activation enthalpy (ΔH≠) values range from 12.6-14.4 kcal/mol, characteristic of associative mechanisms, while the activation entropy (ΔS≠) values are significantly negative (-31.0 to -37.0 cal/mol·K), indicating an ordered transition state [1].
The solvent kinetic isotope effect (SKIE) of kMeOH/kMeOD = 2.16 provides further support for the SN2 mechanism, as the relatively large primary isotope effect indicates significant proton transfer in the transition state [1]. Thermal DecompositionUnder thermal conditions, (-)-menthyl chloroformate undergoes decomposition through multiple pathways. The primary thermal decomposition pathway involves the elimination of hydrogen chloride to form 1,1-dichloroethene, following the general reaction pattern observed for chloroformate esters [2]. The thermal decomposition is characterized by a first-order kinetic behavior with temperature-dependent rate constants. The decomposition products include menthyl chloride and carbon dioxide through a concerted chlorine atom migration mechanism, consistent with the behavior of related chloroformate esters [3] [4]. The reaction proceeds through a four-membered transition state that facilitates the intramolecular rearrangement and subsequent elimination. Derivatization of Amino Acid and Hydroxyl Containing Molecules(-)-Menthyl chloroformate serves as an effective derivatizing agent for amino acids and hydroxyl-containing compounds through the formation of mixed carbamates and carbonate esters [5] [6]. The derivatization reactions proceed through nucleophilic attack of the amino or hydroxyl group on the carbonyl carbon, resulting in the formation of stable derivatives suitable for analytical applications. Amino Acid DerivatizationThe derivatization of amino acids with (-)-menthyl chloroformate follows a two-step mechanism [6]. The initial step involves the nucleophilic attack of the amino group on the carbonyl carbon, forming a zwitterionic tetrahedral intermediate. The intermediate subsequently eliminates hydrogen chloride to form the corresponding N-menthoxycarbonyl amino acid derivative. The reaction mechanism involves the formation of a mixed carboxylic-carbonic acid anhydride intermediate, which then undergoes exchange with the amino acid substrate [7]. This mechanism explains the high efficiency of the derivatization process and the formation of stable derivatives that are amenable to gas chromatographic analysis. Reaction Conditions:
Hydroxyl Group DerivatizationThe derivatization of hydroxyl-containing compounds with (-)-menthyl chloroformate proceeds through the formation of mixed carbonate esters [8] [9]. The reaction is particularly effective for secondary alicyclic hydroxyl groups in steroids and related compounds, where the menthyl chloroformate acts as an efficient acylating agent. The derivatization mechanism involves the nucleophilic attack of the hydroxyl group on the carbonyl carbon, followed by the elimination of hydrogen chloride to form the corresponding menthyl carbonate derivative [9]. The reaction is facilitated by the presence of basic catalysts such as pyridine, which promotes the nucleophilic attack and neutralizes the released hydrogen chloride. Mechanistic Features:
Enantioselective ApplicationsThe chiral nature of (-)-menthyl chloroformate enables its use in enantioselective derivatization processes [10] [11]. The compound has been employed in the optical resolution of amino acids and alcohols, where the formation of diastereomeric derivatives allows for chromatographic separation of enantiomers. The enantioselective derivatization relies on the stereospecific interaction between the chiral menthyl group and the substrate, leading to the formation of diastereomeric products with different physical and chemical properties [11]. This approach has been successfully applied to the analysis of pharmaceutical compounds and natural products containing chiral centers. Enantioselective Carbonylation Reactions(-)-Menthyl chloroformate participates in enantioselective carbonylation reactions as both a chiral auxiliary and a carbonyl source [12] [13]. The compound's ability to introduce carbonyl functionality while maintaining chirality makes it valuable for asymmetric synthesis applications. Chiral Auxiliary ApplicationsThe use of (-)-menthyl chloroformate as a chiral auxiliary in carbonylation reactions relies on the stereocontrolling influence of the menthyl group during the reaction process [12]. The bulky isopropyl and methyl substituents on the cyclohexyl ring create a chiral environment that influences the stereochemical outcome of subsequent reactions. The mechanistic pathway involves the coordination of the substrate to the chiral center through hydrogen bonding or van der Waals interactions, leading to preferential formation of one enantiomer over the other [14]. The enantioselectivity depends on the degree of steric hindrance and the specific interactions between the chiral auxiliary and the reacting substrate. Carbonyl Source Functionality(-)-Menthyl chloroformate can serve as a safe carbonyl source in carbonylation reactions, providing an alternative to toxic carbon monoxide gas [13] [15]. The compound releases carbon monoxide through thermal decomposition or catalytic activation, enabling carbonylation reactions under mild conditions. The carbonylation mechanism involves the insertion of carbon monoxide into metal-carbon bonds, typically in the presence of transition metal catalysts such as palladium or nickel [13]. The reaction proceeds through the formation of acyl-metal intermediates that subsequently undergo reductive elimination to form the final carbonyl products. Reaction Pathway:
Asymmetric InductionThe enantioselective carbonylation reactions involving (-)-menthyl chloroformate demonstrate significant asymmetric induction capabilities [16] [17]. The chiral menthyl group influences the stereochemical outcome through steric interactions and electronic effects that favor the formation of one enantiomer. The degree of asymmetric induction depends on several factors:
The enantioselectivities achieved in these reactions can exceed 90% enantiomeric excess under optimized conditions, making (-)-menthyl chloroformate a valuable reagent for asymmetric synthesis [17] [18]. Catalytic SystemsVarious catalytic systems have been developed for enantioselective carbonylation reactions using (-)-menthyl chloroformate [16] [19]. Palladium-based catalysts are particularly effective, often in combination with chiral ligands that enhance the enantioselectivity of the reaction. The catalytic mechanism typically involves:
XLogP3 4.7
GHS Hazard Statements
Aggregated GHS information provided by 44 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation]; H330 (11.36%): Fatal if inhaled [Danger Acute toxicity, inhalation]; H331 (88.64%): Toxic if inhaled [Danger Acute toxicity, inhalation]; Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown. PictogramsCorrosive;Acute Toxic Dates
Last modified: 08-15-2023
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